molecular formula C16H16N4O B6440330 3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile CAS No. 2549055-30-1

3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile

Cat. No.: B6440330
CAS No.: 2549055-30-1
M. Wt: 280.32 g/mol
InChI Key: XZYVEDQNWIDNPE-UHFFFAOYSA-N
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Description

3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile is a complex organic compound that features a pyrazole ring, an azetidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound. The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors. The final step often involves coupling the pyrazole and azetidine intermediates with a benzonitrile derivative under conditions that promote carbon-carbon bond formation, such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted benzonitrile derivatives.

Mechanism of Action

The mechanism of action of 3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, while the nitrile group can act as an electrophilic site for nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • 3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzamide
  • 3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzoic acid
  • 3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzyl alcohol

Uniqueness

The unique combination of the pyrazole, azetidine, and benzonitrile groups in 3-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile imparts distinct chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable target for further research and development .

Properties

IUPAC Name

3-[3-[(4-methylpyrazol-1-yl)methyl]azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-12-7-18-20(8-12)11-14-9-19(10-14)16(21)15-4-2-3-13(5-15)6-17/h2-5,7-8,14H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYVEDQNWIDNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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